N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 7-methoxy-substituted benzofuran core linked to a carboxamide group.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-17-6-2-5-13-11-18(26-19(13)17)20(22)21-12-14(15-7-3-9-24-15)16-8-4-10-25-16/h2-11,14H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQLZEQBSZSJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. These reactants undergo a series of reactions, including esterification, amidation, and cyclization, often facilitated by microwave radiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields under mild conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The compound’s furan and benzofuran rings allow it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its bis-furan ethyl side chain and 7-methoxy substitution. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Diversity: The target compound’s bis-furan side chain distinguishes it from simpler alkyl or aryl substituents in analogs like compound 22.
- Methoxy Group: The 7-methoxy group is shared with compound 22 and the 5-[bis(2-chloroethyl)amino] derivative, suggesting a role in modulating electronic effects or metabolic stability .
- Synthetic Complexity : The bis-furan ethyl group likely requires multi-step synthesis, contrasting with the straightforward alkylation or hydrolysis steps used for chloroethyl or methylsulfanyl analogs .
Pharmacological Potential vs. Structural Analogs
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from related benzofurans:
- Antimicrobial Activity : The methylsulfanyl and fluoro substituents in ’s derivative correlate with antibacterial and antifungal effects, suggesting that the target’s methoxy and furan groups may similarly influence microbial targets .
- Antitumor Potential: The 5-[bis(2-chloroethyl)amino] derivative () acts as an alkylating agent, a common anticancer mechanism. The target compound’s bis-furan group may offer alternative DNA-intercalation or kinase-inhibition pathways .
- Druglikeness : The carboxamide group in the target compound and analog 22 enhances solubility compared to ester or carboxylic acid derivatives, favoring oral bioavailability .
Crystallographic and Computational Insights
- Planarity: Benzofuran cores in analogs (e.g., ) exhibit planarity, facilitating stacking interactions.
- Hydrogen Bonding : Carboxamide and methoxy groups in the target compound could form intermolecular hydrogen bonds, akin to the carboxyl dimerization observed in ’s crystal structure .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising furan and benzofuran moieties, which are known for their diverse biological activities. The synthesis typically involves several steps, including the use of 2-furoic acid and furfurylamine, followed by reactions such as esterification and amidation. Microwave-assisted synthesis is often employed to enhance yields and reduce reaction times .
Anticancer Properties
Research indicates that compounds with a benzofuran scaffold exhibit significant anticancer activity. For example, various derivatives have shown promising results against different cancer cell lines. A study highlighted that modifications in the benzofuran structure could lead to increased antiproliferative activity. Specifically, compounds with methoxy groups at certain positions on the benzofuran ring demonstrated enhanced potency compared to their unsubstituted counterparts .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, comparable to established antibiotics .
The mechanism underlying the biological activity of this compound involves interactions with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate enzyme or receptor activities, leading to observed therapeutic effects. The presence of furan rings enhances its ability to engage in these interactions, contributing to its biological efficacy .
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Significant activity against various cancer cell lines | Flynn et al., 2023 |
| Antimicrobial | Moderate activity against Gram-positive/negative bacteria | MDPI Study, 2024 |
| Mechanism | π-π interactions with enzymes/receptors | BenchChem Overview |
Case Study: Anticancer Activity
In a recent study focusing on benzo[b]furan derivatives, it was found that specific modifications to the compound's structure could enhance its anticancer properties significantly. For instance, the introduction of methyl groups at strategic positions resulted in compounds that exhibited up to tenfold increases in potency against certain cancer cell lines .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of related compounds against a panel of bacterial strains. The results indicated that the tested compounds displayed varying degrees of inhibition, with some derivatives showing superior activity compared to standard antibiotics like ampicillin .
Q & A
Basic: What are the key synthetic strategies for preparing N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide?
The synthesis of this compound involves multi-step protocols:
- Step 1 : Formation of the benzofuran-2-carboxamide core via coupling reactions. For example, benzofuran-2-carboxylic acid derivatives are often synthesized using Pd-catalyzed C–H arylation or transamidation reactions .
- Step 2 : Introduction of the N-[2,2-bis(furan-2-yl)ethyl] substituent. This typically involves nucleophilic addition of a bis-furyl ethylamine to the carbonyl group under acidic conditions (e.g., H₂SO₄/DMF), followed by dehydration to form the amide bond .
- Purification : Column chromatography (e.g., PE/EA solvent systems) and recrystallization are standard methods for isolating pure products .
Basic: How is the compound characterized structurally, and what analytical data are critical?
Key spectroscopic techniques include:
- IR Spectroscopy : Peaks at ~1618 cm⁻¹ (C=O stretch), ~721 cm⁻¹ (C–S–C in amide linkage), and ~1350 cm⁻¹ (C–O in methoxy group) confirm functional groups .
- ¹H NMR : Signals at δ 8.55 ppm (N=CH azomethine proton), δ 3.55 ppm (methoxy CH₃), and δ 7.0–7.90 ppm (aryl protons) validate the structure .
- Mass Spectrometry : A molecular ion peak at m/z corresponding to the molecular formula (e.g., m/z 300 for a related derivative) and fragmentation patterns (e.g., loss of methoxy or furan groups) confirm molecular weight and stability .
Advanced: What computational and experimental approaches are used to predict and validate its biological activity?
- PASS (Prediction of Activity Spectra for Substances) : Predicts anti-tubercular activity (Pa > 0.68) by analyzing structural motifs. However, discrepancies may arise between Pa scores and experimental MIC values (e.g., Pa = 0.691 for a derivative with MIC = 3.3 µg/mL) .
- Molecular Docking : Studies with enoyl-ACP reductase (e.g., PDB: 2H7M) reveal hydrogen bonding with residues like Tyr158 and hydrophobic interactions with Met103. These insights guide SAR optimization .
- Validation : In vitro assays (e.g., Alamar Blue against M. tuberculosis H37Rv) confirm activity. MIC values <3.5 µg/mL indicate potent anti-tubercular candidates .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate ligand-receptor models : Adjust docking parameters (e.g., solvation effects, flexible side chains) to better reflect experimental conditions .
- Validate with analogs : Synthesize derivatives with modified substituents (e.g., nitro vs. methoxy groups) to test SAR hypotheses. For example, derivatives with electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets .
- Experimental replication : Use orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding affinities predicted computationally .
Basic: What purification and stability protocols are recommended for this compound?
- Chromatography : Silica gel columns with gradients of petroleum ether/ethyl acetate (PE/EA 35:1) effectively separate impurities .
- Recrystallization : Solvent diffusion (e.g., benzene/chloroform) yields high-purity crystals suitable for X-ray diffraction .
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the furan rings .
Advanced: How can structural modifications enhance its pharmacological profile?
- Substituent effects : Introducing electron-deficient groups (e.g., –NO₂) at the benzofuran 7-position increases polarity, improving solubility and target binding .
- Bioisosteric replacements : Replace the methoxy group with a trifluoromethyl (–CF₃) to enhance metabolic stability .
- Hybrid analogs : Conjugation with thiadiazole or benzimidazole moieties (e.g., via imine linkages) may broaden antimicrobial activity .
Advanced: What crystallographic data are available for related benzofuran derivatives?
- Planarity : Benzofuran cores are typically planar (mean deviation <0.005 Å), stabilizing π-π stacking in enzyme active sites .
- Hydrogen bonding : Carboxyl groups form intermolecular O–H⋯O bonds, creating centrosymmetric dimers in crystal lattices .
- Data sources : The Cambridge Structural Database (CSD) and Acta Crystallographica provide reference structures for comparative analysis .
Basic: What safety precautions are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Follow protocols for halogenated solvents (e.g., dichloromethane) .
- Emergency response : For ingestion, immediate medical consultation is required due to potential toxicity (H300 classification) .
Advanced: How do furan and benzofuran moieties influence its electronic properties?
- Electron-rich furans : Participate in charge-transfer interactions with enzyme aromatic residues, enhancing binding .
- Benzofuran conjugation : The fused ring system stabilizes HOMO-LUMO transitions, critical for UV-vis tracking in bioassays .
- DFT calculations : Predict dipole moments and electrostatic potential maps to optimize solubility and membrane permeability .
Advanced: What are the limitations of current synthetic routes, and how can they be improved?
- Low yields : Multi-step syntheses (e.g., oxidative cyclization) often yield <50%. Microfluidic reactors or microwave-assisted synthesis may improve efficiency .
- Side reactions : Uncontrolled imine formation can occur. Use scavengers (e.g., molecular sieves) or mild acids (e.g., citric acid) to suppress byproducts .
- Scalability : Transition from batch to continuous flow systems for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
